2-((3S,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)piperidin-3-yl)ethanamine
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Overview
Description
2-((3S,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)piperidin-3-yl)ethanamine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with chlorophenyl groups. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3S,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)piperidin-3-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Chlorophenyl Groups: The piperidine ring is then substituted with 4-chlorophenyl and 2,4-dichlorophenyl groups through nucleophilic substitution reactions.
Introduction of the Ethanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3S,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)piperidin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
2-((3S,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)piperidin-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-((3S,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)piperidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((3S,6S)-1-(4-fluorophenyl)-6-(2,4-dichlorophenyl)piperidin-3-yl)ethanamine
- 2-((3S,6S)-1-(4-bromophenyl)-6-(2,4-dichlorophenyl)piperidin-3-yl)ethanamine
Uniqueness
2-((3S,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)piperidin-3-yl)ethanamine is unique due to its specific substitution pattern on the piperidine ring, which can influence its pharmacological properties and reactivity. The presence of multiple chlorophenyl groups may enhance its binding affinity to certain molecular targets, making it a compound of interest in drug discovery and development.
Properties
Molecular Formula |
C19H21Cl3N2 |
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Molecular Weight |
383.7 g/mol |
IUPAC Name |
2-[(3S,6S)-1-(4-chlorophenyl)-6-(2,4-dichlorophenyl)piperidin-3-yl]ethanamine |
InChI |
InChI=1S/C19H21Cl3N2/c20-14-2-5-16(6-3-14)24-12-13(9-10-23)1-8-19(24)17-7-4-15(21)11-18(17)22/h2-7,11,13,19H,1,8-10,12,23H2/t13-,19-/m0/s1 |
InChI Key |
CAJNWUOKIPMYSB-DJJJIMSYSA-N |
Isomeric SMILES |
C1C[C@H](N(C[C@@H]1CCN)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CC(N(CC1CCN)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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